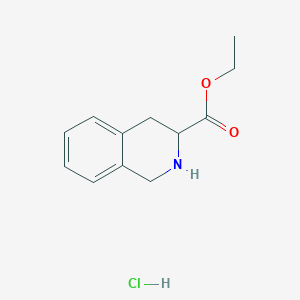

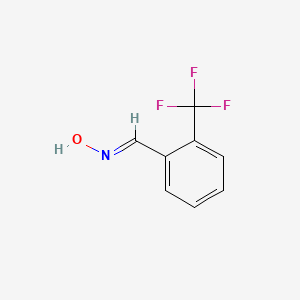

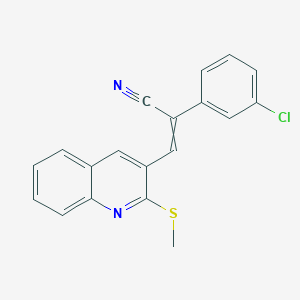

![molecular formula C14H9ClF3NO4S B1310446 Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- CAS No. 612041-77-7](/img/structure/B1310446.png)

Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Benzoic acid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-" is a chemical entity that appears to be related to a class of compounds that involve a benzoic acid moiety linked to a sulfonyl group and a chloro-trifluoromethyl group. These types of compounds are of interest due to their potential biological activities, including antimicrobial properties, as well as their interesting chemical and physical properties .

Synthesis Analysis

The synthesis of related sulfonamide compounds has been achieved through various methods. For instance, some 4-(substituted phenylsulfonamido)benzoic acids were synthesized using a fly-ash:H3PO3 nano catalyst in ultrasound irradiation conditions, which provided yields of more than 90% . Another synthesis approach involved multi-step processes to create novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, with structures confirmed by spectral data and elemental analysis .

Molecular Structure Analysis

The molecular structures of compounds in this class have been elucidated using crystallography and spectroscopic techniques. For example, the crystal structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and its derivatives have been described, showing significant conformational differences in the L-tyrosine cores of the molecules and the presence of intramolecular aromatic π-π stacking .

Chemical Reactions Analysis

The electrochemical behavior of related azo-benzoic acid compounds has been studied, revealing that the position of sulfo substituents relative to the azo bridge and the pH of the solution significantly impact their electrochemical reduction. The reduction process predominantly results in hydrazo compounds, following a DISP2 mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their high purity, confirmed by RP-HPLC, and their interaction with biological systems. The antimicrobial activity of certain derivatives has been demonstrated against Gram-positive bacterial strains and C. albicans, with in silico studies suggesting potential mechanisms of action . The crystal structure of a related compound, 4,4'-bipyridine — 4-(sulfonylglycine)benzoic acid, has been determined, highlighting the role of hydrogen bonding and weak interactions in the formation of supramolecular structures .

Aplicaciones Científicas De Investigación

EP1 Receptor Selective Antagonists

The compound 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid and its analogs have been identified as functional PGE2 antagonists selective for the EP1 receptor subtype. Through structural modifications, these compounds have shown optimized in vivo antagonist activity, highlighting their potential in therapeutic applications related to the EP1 receptor modulation A. Naganawa, et al., 2006.

Base-Catalyzed Hydrolysis of Phenyl Esters

Research on the base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids has provided insights into the substituent effects on reaction kinetics. The study synthesized and analyzed several model compounds to establish a kinetic acidity scale and found a linear relationship between substituent constants and observed kinetics, which aids in understanding the mechanisms of ester hydrolysis Ingrid Bauerová, M. Ludwig, 2000.

Amino Acid Sulfonamides

The creation of amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride was explored, leading to novel compounds with potential biological activities. This research opens up possibilities for the development of new therapeutic agents based on amino acid sulfonamide chemistry Anastasiia Riabchenko, et al., 2020.

Antimicrobial Sulfonamides

A study on the synthesis of 4-(substituted phenylsulfonamido)benzoic acids through a nano-catalyst catalyzed reaction has demonstrated high yields and significant antimicrobial activity. These compounds could contribute to the development of new antibiotics or disinfectants S. Dineshkumar, G. Thirunarayanan, 2019.

Synthesis and Antibacterial Activity of Schiff Bases

Schiff bases derived from 4-aminobenzoic acid have shown potential as antibacterial agents against medically important bacterial strains. This research underscores the role of molecular structure and solvent in determining antibacterial efficacy, contributing to the search for new antibacterial compounds Jigna Parekh, et al., 2005.

Molecular Docking and Antiproliferative Evaluation

Sulfonyl-α-L-amino acid derivatives coupled with anisamide scaffold were evaluated for antiproliferative activity against human cell lines, showing promising results against specific cancer cell lines. This study highlights the potential for developing targeted cancer therapies A. M. Galal, K. Mahmoud, 2021.

Ortho C-H Sulfonylation of Benzoic Acid Derivatives

Research on copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives has achieved excellent regioselectivity, providing a new method for synthesizing aryl sulfones. This work contributes to the field of organic synthesis, especially in the development of sulfone-based compounds Jidan Liu, et al., 2015.

Propiedades

IUPAC Name |

4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO4S/c15-12-6-5-10(7-11(12)14(16,17)18)24(22,23)19-9-3-1-8(2-4-9)13(20)21/h1-7,19H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMBNMYBFYNDKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408207 |

Source

|

| Record name | Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- | |

CAS RN |

612041-77-7 |

Source

|

| Record name | 4-[[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612041-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

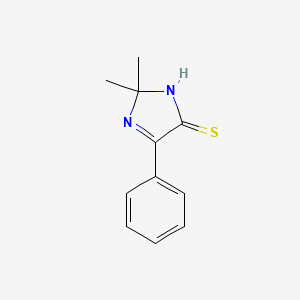

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

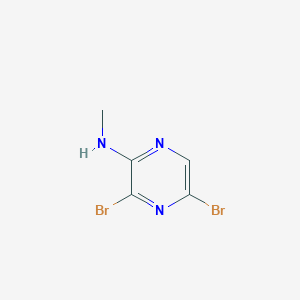

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

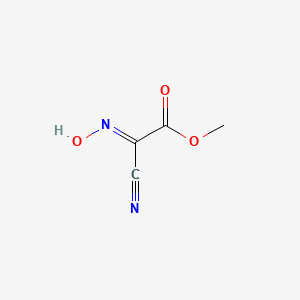

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)